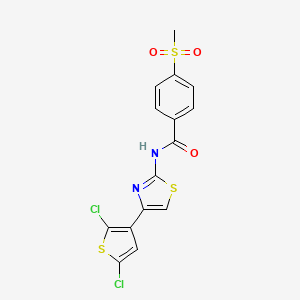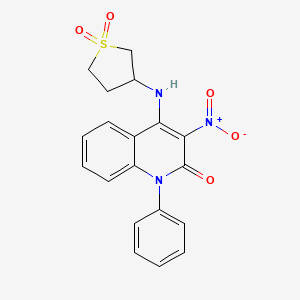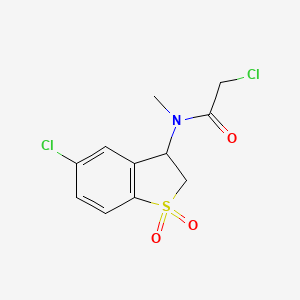
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” is an organic intermediate . It is used in the synthesis of tyrosine kinase inhibitors, specifically nilotinib and imatinib .
Synthesis Analysis
The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” include a Curtius rearrangement . This rearrangement is used in the divergent synthesis of nilotinib and imatinib .Aplicaciones Científicas De Investigación
-
Biological Pathways of Siderophores
- Field: Biology
- Application: Siderophores are small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Method: The secretion mechanisms of siderophores in microbes and plants are explored, and their role in regulating bioavailable iron levels is studied .
- Results: Siderophores have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Field: Chemistry
- Application: N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
- Method: These compounds were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Results: The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Field: Medicinal Chemistry
- Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Method: The exact method of synthesis is not specified in the source .
- Results: The results of the biological activity evaluation are not specified in the source .
Propiedades
IUPAC Name |
4-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-12-3-5-13(6-4-12)19-15-18-9-7-14(20-15)11-2-1-8-17-10-11/h1-10H,16H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBQBVVEKOXUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)




![3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2412784.png)



![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)
![4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2412791.png)
![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)
![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)